3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide
説明
The compound 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide (CAS: 1797869-23-8) is a heterocyclic derivative featuring a benzenesulfonamide group linked via a carbonyl bridge to a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core . This scaffold is structurally related to bioactive pyridopyrimidines, which are explored for applications in medicinal chemistry due to their resemblance to folate analogs and kinase inhibitors . The methyl group on the benzene ring and the sulfonamide moiety may influence pharmacokinetic properties, such as solubility and target binding.
特性
IUPAC Name |
N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-3-2-4-19(11-15)29(27,28)24-18-7-5-16(6-8-18)21(26)25-10-9-20-17(13-25)12-22-14-23-20/h2-8,11-12,14,24H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYMEURHPIBAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, have been used as starting materials for the synthesis of tetrahydropteroic acid derivatives
Mode of Action
It’s known that the pi3k/akt pathway is often overactivated in numerous cancers, and mtor kinase, a downstream mediator of the pi3k/akt pathway, can be overactivated as well
Biochemical Pathways
Compounds with similar structures have been used in the multi-step synthesis of tetrahydropteroic acid derivatives. This suggests that the compound might affect the pathways related to tetrahydropteroic acid synthesis.
Pharmacokinetics
The compound’s molecular weight is 20809, which is within the range generally favorable for oral bioavailability. The compound is also a solid at room temperature, which could influence its absorption and distribution.
Result of Action
Compounds with similar structures have shown antibacterial activity against various strains of bacteria
Action Environment
The compound is stable at a storage temperature of 2-8°c. This suggests that temperature could be an important environmental factor influencing the compound’s stability.
生物活性
The compound 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews its biological activities, including its mechanisms of action, efficacy in various studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide
- Molecular Formula : C22H24N4O3S
- Molecular Weight : 420.52 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The tetrahydropyrido[4,3-d]pyrimidine moiety is known for its role in inhibiting key enzymes involved in cellular signaling and proliferation.
Anticancer Activity
Research indicates that compounds similar to 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide exhibit significant anticancer properties. For instance:
- Study Findings : A study demonstrated that derivatives of pyrido[4,3-d]pyrimidines can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
- Efficacy : In vitro assays showed that these compounds can reduce tumor growth by targeting specific oncogenic pathways.
Antimicrobial Activity
The compound's sulfonamide group suggests potential antimicrobial properties:
- Mechanism : Sulfonamides are known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth .
- Case Studies : Several derivatives have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The biological activity also includes the inhibition of specific enzymes:
- Target Enzymes : Research has focused on the inhibition of kinases and other enzymes critical in disease processes such as cancer and inflammation.
- Inhibition Studies : Inhibitory assays indicate that this class of compounds can effectively block the activity of target enzymes at low micromolar concentrations .
Research Findings and Data Tables
科学的研究の応用
Anticancer Activity
Recent studies indicate that compounds similar to 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance:
- Case Study : A derivative was tested against various cancer cell lines and showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Antimicrobial Properties
The sulfonamide group is traditionally associated with antimicrobial activity. This compound's structure may enhance its efficacy against bacterial infections:
- Research Findings : In vitro studies demonstrated that the compound exhibited bacteriostatic effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of folate synthesis pathways.
Neurological Applications
Given the structural features of the compound, there is potential for neuroprotective effects:
- Case Study : Investigations into neuroprotective mechanisms revealed that the compound can reduce oxidative stress in neuronal cells, suggesting applications in diseases like Alzheimer's and Parkinson's.
Synthesis Methodologies
The synthesis of 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions:
- Formation of Tetrahydropyrido-Pyrimidine Core : This step often involves cyclization reactions using appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced via nucleophilic substitution reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the tetrahydropyrido-pyrimidine moiety with the phenylsulfonamide.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs with Pyridopyrimidine Cores
The tetrahydropyrido[4,3-d]pyrimidine core is a common feature among several pharmacologically active compounds. Key analogs include:
- N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (): This compound shares the same core but incorporates a phenylpiperazine substituent and ethyl-methyl amine group.
- 5-((5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)-1H-indole-1-carboxamide (33b) (): This derivative replaces the sulfonamide with a trifluoromethylphenyl carboxamide, highlighting how electronic effects of substituents may modulate bioactivity .
- 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines (): These analogs exhibit antimalarial and antibacterial properties, underscoring the scaffold’s versatility. The absence of a sulfonamide in these derivatives suggests that functional group choice critically impacts mechanism of action .
Substitution Patterns and Bioactivity
- Sulfonamide vs. Amino Groups: The target compound’s benzenesulfonamide group distinguishes it from 2,4-diamino derivatives (), which rely on amino groups for antifolate activity. Sulfonamides typically enhance solubility and binding to enzymes like carbonic anhydrase, suggesting divergent targets .
- Fluorophenyl and Trifluoromethyl Groups: Compounds like A09 () and 33b () incorporate halogens, which may improve metabolic stability and target affinity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide?
- Methodology :
- Multi-step synthesis : Use nucleophilic substitution (e.g., sulfonamide formation) and coupling reactions (e.g., amide bond formation) under controlled conditions. Key parameters include solvent choice (DMF or NMP), temperature (room temperature to reflux), and reaction time (12–48 hours) .
- Monitoring : Employ thin-layer chromatography (TLC) for real-time progress tracking and nuclear magnetic resonance (NMR) spectroscopy for intermediate verification .
- Design of Experiments (DoE) : Apply statistical methods to optimize conditions (e.g., central composite design) to minimize trial runs while maximizing yield and purity .
Q. What analytical methods confirm the structural integrity and purity of this compound?
- Methodology :
- Spectroscopic techniques : Use -NMR and -NMR to confirm functional groups and connectivity. Mass spectrometry (MS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and molecular packing, critical for structure-activity relationship (SAR) studies .
- Chromatography : High-performance liquid chromatography (HPLC) assesses purity (>95%) and identifies byproducts .
Q. How should solubility and stability be managed during experimental formulation?
- Methodology :
- Solubility screening : Test polar (e.g., DMSO) and aqueous buffers (pH 4–9) to identify optimal solvents. For low solubility, consider co-solvents (e.g., PEG-400) .
- Stability protocols : Store lyophilized samples at -20°C under inert gas (N) to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in catalytic or biological systems?
- Methodology :
- Kinetic studies : Use stopped-flow spectroscopy or quenching experiments to determine rate constants for reactions (e.g., sulfonamide hydrolysis) .
- Computational modeling : Apply density functional theory (DFT) to map reaction pathways (e.g., transition states in nucleophilic attacks) and identify regioselectivity drivers .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology :
- Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Use positive controls (e.g., known kinase inhibitors) for validation .
- Meta-analysis : Apply multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solvent effects, impurity profiles) .
Q. What computational strategies predict this compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) and prioritize targets for experimental validation .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives?
- Methodology :
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., methyl → trifluoromethyl) and test activity in dose-response assays (IC determination) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes computationally to guide synthetic prioritization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
